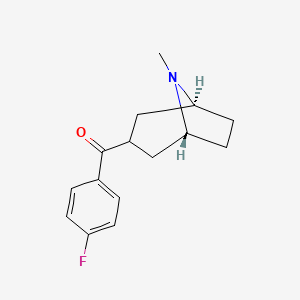

3-(4-Fluorobenzoyl)tropane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18FNO |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

(4-fluorophenyl)-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanone |

InChI |

InChI=1S/C15H18FNO/c1-17-13-6-7-14(17)9-11(8-13)15(18)10-2-4-12(16)5-3-10/h2-5,11,13-14H,6-9H2,1H3/t11?,13-,14+ |

InChI Key |

SFKXMCNVYWUQCL-QXMXGUDHSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)C(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CN1C2CCC1CC(C2)C(=O)C3=CC=C(C=C3)F |

Synonyms |

3-(4-fluorobenzoyl)tropane 3-FBOT |

Origin of Product |

United States |

Significance of Tropane Alkaloids in Chemical Biology Research

Tropane (B1204802) alkaloids are a class of naturally occurring compounds characterized by a distinctive bicyclic [3.2.1] octane (B31449) skeleton. numberanalytics.comwikipedia.org Found in various plant species, these alkaloids, including well-known examples like cocaine and atropine (B194438), have a long history of use in traditional medicine due to their potent biological activities. numberanalytics.comnih.govnih.gov In modern chemical biology, tropane alkaloids are crucial for several reasons:

Pharmacological Probes: Their ability to interact with specific biological targets, such as neurotransmitter transporters and receptors, makes them invaluable tools for studying the nervous system. nih.govnumberanalytics.com

Drug Discovery Leads: The unique tropane scaffold serves as a template for the design and synthesis of new therapeutic agents. numberanalytics.comnih.gov Researchers can modify the core structure to develop compounds with improved efficacy and safety profiles. numberanalytics.com

Understanding Structure-Activity Relationships: Studying how modifications to the tropane ring affect biological activity provides fundamental insights into drug-receptor interactions. numberanalytics.com

Historical Perspective on 3 4 Fluorobenzoyl Tropane As a Research Probe

The synthesis and characterization of 3-(4-Fluorobenzoyl)tropane and its isomers have been a subject of interest for their potential as research tools. nih.gov Initially reported by Finnish authorities to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2008, this compound was later identified in various products, sparking interest in its pharmacological properties. nih.govresearchgate.net The lack of available reference standards prompted its synthesis and detailed characterization to facilitate further research. nih.gov

Structural Analogy and Research Relevance to Neurotransmitter Transporters

3-(4-Fluorobenzoyl)tropane is structurally analogous to cocaine, differing in the substitution pattern and the presence of a fluorine atom on the benzoyl group. This structural similarity is key to its relevance in neuroscience research, particularly in the study of monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov

These transporters are crucial for regulating neurotransmitter levels in the synapse and are the primary targets for many therapeutic drugs and substances of abuse. nih.gov The introduction of a fluorine atom in this compound can modulate its metabolic stability and binding affinity to these transporters compared to its non-fluorinated counterparts. This allows researchers to dissect the specific interactions between the ligand and the transporter binding sites. nih.gov

Research Objectives for Comprehensive Characterization

Esterification Reactions for Tropane Analog Synthesis

The primary route for synthesizing this compound and its analogs is through the esterification of a tropane alcohol. This involves the reaction of an alcohol, such as tropine or its stereoisomer pseudotropine, with an acylating agent.

Nucleophilic Acyl Substitution Mechanisms in this compound Synthesis

The synthesis of this compound is a classic example of nucleophilic acyl substitution. masterorganicchemistry.comfuturelearn.com In this reaction, the hydroxyl group of the tropane alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide, such as 4-fluorobenzoyl chloride. futurelearn.com This process typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com

The reaction begins with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. futurelearn.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, in this case, a chloride ion. masterorganicchemistry.comfuturelearn.com The driving force of this reaction is the formation of a more stable product, where a weaker base (the chloride ion) is displaced by a stronger one (the tropane alkoxide). masterorganicchemistry.com

A common method involves the acylation of 8-methyl-8-aza-bicyclo[3.2.1]octan-3α-ol (α-tropine) with a halogenobenzoyl chloride, often facilitated by a catalyst like dimethylaminopyridine (DMAP). uantwerpen.be

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

The efficiency and stereochemical outcome of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of catalyst or base.

For instance, the synthesis of 3β-(4-fluorobenzoyloxy)tropane has been achieved by reacting tropine with 4-fluorobenzoyl chloride in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere. The reaction can also be performed in anhydrous tetrahydrofuran (B95107) (THF). The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Temperature control is crucial. Reactions are often initiated at a low temperature, such as 0°C in an ice bath, especially during the dropwise addition of the reactive acyl chloride, to manage the exothermic nature of the reaction. uantwerpen.be The reaction is then typically allowed to proceed at room temperature for a set period. uantwerpen.be

The use of a base, such as triethylamine (B128534), is common to neutralize the hydrochloric acid byproduct of the reaction. Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to activate the hydroxyl group of the tropane alcohol, enhancing the reaction rate. uantwerpen.be The selection of the base can also influence the stereochemical purity of the final product.

| Parameter | Condition | Purpose/Effect |

| Reactants | Tropine or Pseudotropine, 4-Fluorobenzoyl Chloride | Formation of the ester linkage |

| Solvent | Anhydrous Dichloromethane or THF | Provides a reaction medium, influences solubility and stability |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Activates the hydroxyl group, increases reaction rate |

| Base | Triethylamine | Neutralizes HCl byproduct, can influence stereoselectivity |

| Temperature | Initial cooling (0°C), then room temperature | Controls reaction rate and minimizes side reactions |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents unwanted side reactions with atmospheric moisture or oxygen |

Stereoselective Synthesis of Tropane Isomers

The tropane skeleton contains chiral centers, leading to the possibility of different stereoisomers. The orientation of the substituent at the C-3 position is of particular importance, giving rise to 3α and 3β isomers.

Control of 3α- and 3β-Stereoisomer Formation

Tropane alkaloids can exist as esters of either 3α-tropanol (tropine) or 3β-tropanol (pseudotropine). nih.gov The stereochemical outcome of the synthesis of this compound is determined by the starting tropane alcohol. Using tropine (3α-tropanol) as the starting material will predominantly yield the 3α-isomer, while pseudotropine (3β-tropanol) will yield the 3β-isomer.

In some biosynthetic pathways, specific enzymes, known as tropinone (B130398) reductases (TR-I and TR-II), control the stereospecific reduction of tropinone to either tropine or pseudotropine. nih.gov TR-I produces tropine (3α-tropanol), while TR-II leads to pseudotropine (3β-tropanol). nih.gov Similarly, in chemical synthesis, the choice of the starting alcohol dictates the final stereochemistry of the ester. For example, the synthesis of 3α-(4'-fluorobenzoyloxy)tropane is achieved by the acylation of α-tropine. uantwerpen.be

Stereochemical Influence of Reagents and Reaction Pathways

Beyond the choice of the starting alcohol, other factors can influence the stereochemical purity of the product. The reaction conditions, including the choice of base and solvent, can play a role in preventing isomerization or side reactions that could lead to a mixture of stereoisomers.

Advanced synthetic strategies have been developed to achieve high stereoselectivity in the synthesis of tropane derivatives. These can include organocatalytic approaches, such as (5+2) cycloadditions of 3-oxidopyridinium betaines, which can afford tropane derivatives with excellent control over stereoselectivity. au.dk Other methods involve the stereoselective reduction of tropinone using chiral lithium amides or enzymatic reductions. researchgate.netpnas.org While not all of these advanced methods have been specifically reported for this compound, they represent the broader strategies available for controlling stereochemistry in tropane synthesis.

Purification and Isolation Techniques for Research-Grade Material

After the synthesis, a purification process is necessary to isolate the desired product in high purity. A typical work-up procedure involves quenching the reaction, followed by extraction and chromatographic purification.

The reaction mixture is often diluted with a saturated solution of sodium carbonate (Na₂CO₃) and water to neutralize any remaining acid and to facilitate the separation of the organic and aqueous layers. uantwerpen.be The product is then extracted from the aqueous phase using an organic solvent, such as chloroform. uantwerpen.be The combined organic extracts are dried over an anhydrous salt like sodium sulfate (B86663) and then concentrated under reduced pressure. uantwerpen.be

For obtaining research-grade material, column chromatography is a standard purification technique. A silica (B1680970) gel column is often used with a solvent system tailored to effectively separate the product from unreacted starting materials and byproducts. A common eluent system for tropane derivatives is a mixture of hexane (B92381), ethyl acetate, and triethylamine.

The purity and identity of the final compound are confirmed using various analytical techniques. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. uantwerpen.be Nuclear magnetic resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed structural information and helps to confirm the stereochemistry of the molecule. uantwerpen.be In some cases, X-ray crystallography can be used to definitively determine the solid-state structure and stereochemistry.

| Technique | Purpose |

| Liquid-Liquid Extraction | To separate the product from the aqueous reaction mixture using an immiscible organic solvent. |

| Drying Agent (e.g., Na₂SO₄) | To remove residual water from the organic extract. |

| Rotary Evaporation | To remove the solvent under reduced pressure. |

| Column Chromatography | To separate the desired compound from impurities based on polarity. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the molecular formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and stereochemistry. |

| X-ray Crystallography | To determine the precise three-dimensional structure in the solid state. |

Chromatographic Separations of this compound and its Stereoisomers

The separation of stereoisomers of this compound is crucial for isolating the desired isomer and ensuring the final product's purity and specific biological activity. Various chromatographic techniques have been employed for the separation of tropane alkaloids and their derivatives, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis.

Research into the separation of tropane alkaloids has shown that reversed-phase HPLC is a widely used method. However, these standard supports can have limited selectivity for isomeric compounds uchile.cl. For more effective separation of tropane isomers, specialized stationary phases and optimization of mobile phase composition are often necessary.

One study highlighted the superior selectivity of a porous graphitic carbon (PGC) column for separating four isomeric tropane alkaloids uchile.cl. The separation was optimized by adjusting the mobile phase composition, temperature, and the nature and concentration of the acidic modifier uchile.cl. Methanol (B129727) was chosen as the organic modifier due to its lower eluent strength and higher selectivity compared to acetonitrile (B52724) uchile.cl.

Chiral chromatography is another essential technique for separating enantiomers. Chiral stationary phases (CSPs) based on Cinchona alkaloids have been successfully used for the stereoselective separation of β-methyl-substituted unusual amino acids, which, like this compound, can exist as multiple stereoisomers mdpi.com. These zwitterionic CSPs, operating in polar ionic mode with methanol or methanol/acetonitrile mixtures and organic acid/base additives, have demonstrated effective separation of stereoisomers mdpi.com. The choice and concentration of the base additive in the mobile phase can influence retention times based on ion exchange principles mdpi.com.

In the synthesis of 3β-(4-fluorobenzoyloxy)tropane, column chromatography is a common purification step. For instance, a mobile phase consisting of hexane, ethyl acetate, and triethylamine has been used to purify the product.

The separation of positional isomers of similar compounds, such as 3,4-difluorophenylacetic acid, has been investigated using various techniques, including normal- and reversed-phase HPLC, capillary zone electrophoresis, and GC nih.gov. The optimization of parameters like temperature, stationary phase type, mobile phase pH, and organic modifiers was crucial for elucidating the separation mechanisms nih.gov.

Below is a table summarizing chromatographic conditions used for the separation of related tropane alkaloids and their isomers.

Table 1: Chromatographic Methods for Separation of Tropane Alkaloids and Related Compounds

| Technique | Stationary Phase | Mobile Phase | Compound Type | Reference |

|---|---|---|---|---|

| Capillary LC-MS | Porous Graphitic Carbon | Methanol with acidic modifier | Isomeric Tropane Alkaloids | uchile.cl |

| HPLC | Chiralcel OD-R | Acetonitrile/1 M NaClO₄ (40:60, v/v) | Reduced benfluron enantiomers | researchgate.net |

| HPLC | Chiralcel OD-R | Methanol/1 M NaClO₄ (75:25, v/v) | Reduced dimefluron enantiomers | researchgate.net |

| HPLC | Zwitterionic (Cinchona alkaloid-based) | Methanol/Acetonitrile with formic acid and triethylamine | β-methylated amino acid stereoisomers | mdpi.com |

| GC | Chirasil-Dex | Dihydrogen carrier gas | 3,4-dimethylhexane stereoisomers | researchgate.net |

Recrystallization Methods for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds, including this compound. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures libretexts.org. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures mt.com.

The general procedure for single-solvent recrystallization involves several key steps:

Solvent Selection : Identifying a suitable solvent where the compound of interest has high solubility at elevated temperatures and low solubility at room or lower temperatures mt.comualberta.ca.

Dissolution : Dissolving the impure solid in a minimum amount of the hot solvent to create a saturated solution libretexts.orgualberta.ca.

Filtration (optional) : If insoluble impurities are present, a hot gravity filtration is performed ualberta.ca.

Crystallization : Allowing the hot, saturated solution to cool slowly, which promotes the formation of pure crystals as the solubility of the compound decreases ualberta.castackexchange.com. Rapid cooling should be avoided as it can trap impurities stackexchange.com.

Crystal Collection : Collecting the formed crystals by vacuum filtration libretexts.orgualberta.ca.

Washing : Rinsing the collected crystals with a small amount of cold solvent to remove any adhering impurities ualberta.ca.

Drying : Drying the purified crystals to remove any residual solvent libretexts.org.

For instances where a single suitable solvent cannot be found, a two-solvent recrystallization method can be employed ualberta.ca. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble, until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly to form crystals.

In the context of tropane derivatives, recrystallization is often the final step in purification to obtain a product of high purity. For example, in the synthesis of (1R,2S,3S)-2-carbomethoxy-3-(4-fluorophenyl)tropane, the crude product was triturated in pentane (B18724) to yield white crystals google.com. Similarly, the hydrochloride salt of (1R,2S,3S)-3-(4-fluorophenyl)tropane-2-carboxylic acid was purified by trituration in cold acetone (B3395972) to yield white crystals google.com.

The efficiency of recrystallization can be influenced by several factors. Slow cooling generally leads to the formation of larger and purer crystals stackexchange.com. Inducing crystallization, if it does not occur spontaneously, can be achieved by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound ualberta.ca.

Table 2: General Recrystallization Solvents and Techniques

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Solvent Selection | Choosing a solvent with a steep solubility curve for the compound. | The solvent's boiling point should be lower than the melting point of the compound. | mt.com |

| Dissolution | Using the minimum amount of hot solvent. | Ensures the solution is saturated for maximum yield. | ualberta.ca |

| Cooling | Slow and undisturbed cooling. | Promotes the growth of large, pure crystals. | stackexchange.com |

| Crystal Collection | Using vacuum filtration. | Efficiently separates the crystals from the mother liquor. | libretexts.org |

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of a substance. By analyzing the interaction of electromagnetic radiation with the compound, researchers can deduce its precise chemical makeup, including the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For a compound like this compound, which can exist as different stereoisomers, NMR is crucial for distinguishing between them. nih.gov The orientation of the 4-fluorobenzoyl group at the C3 position of the tropane ring system, whether it is in the axial (α) or equatorial (β) position, significantly influences the local chemical environment of nearby protons and carbons, leading to distinct NMR spectra.

The chemical shift of the proton attached to the C3 carbon of the tropane ring is particularly informative for differentiating between the 3α and 3β isomers of this compound. The spatial orientation of the bulky 4-fluorobenzoyl group leads to different shielding and deshielding effects on the C3 proton.

In the 3β-isomer, the equatorial orientation of the ester group results in a downfield shift of the C3 proton signal compared to the 3α-isomer, where the axial orientation places the C3 proton in a different magnetic environment. This difference in chemical shift provides a clear diagnostic marker for distinguishing the two isomers.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for the C3 Proton in 3-(Substituted-benzoyl)tropane Isomers

| Isomer Configuration | Typical Chemical Shift Range (ppm) for C3-H |

| 3α (axial ester) | ~3.5 - 4.5 |

| 3β (equatorial ester) | ~5.0 - 5.5 |

Note: These are generalized ranges and can be influenced by the solvent and specific substitution on the benzoyl ring. libretexts.orgmdpi.com

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete assignment of the tropane skeleton. nih.govnih.gov The chemical shifts of the carbon atoms in the tropane ring system are influenced by their connectivity and stereochemistry.

Table 2: Representative ¹³C NMR Chemical Shifts for the Tropane Skeleton

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C1/C5 (bridgehead) | 60 - 75 |

| C2/C4 | 25 - 40 |

| C3 | 60 - 70 |

| C6/C7 | 25 - 35 |

| N-CH₃ | 35 - 45 |

Note: These values are approximate and can vary based on the substituent at C3 and the isomeric form. nih.govresearchgate.net

Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for its analysis. nih.govwikipedia.org Fluorine-19 has a nuclear spin of 1/2 and is 100% abundant in nature, making it an excellent nucleus for NMR studies. wikipedia.org

The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides direct evidence of the electronic environment of the fluorobenzoyl group. researchgate.net Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural information. wikipedia.org A study on the synthesis and characterization of 3β-(4-fluorobenzoyloxy)tropane and its 3α isomer found that ¹⁹F NMR spectroscopy was a useful technique for distinguishing between the two isomers. nih.gov

Table 3: General ¹⁹F NMR Chemical Shift Information

| Fluorine Environment | Typical Chemical Shift Range (ppm) |

| Aryl-F | -100 to -130 |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact shift is sensitive to the electronic effects of the rest of the molecule. diva-portal.orgbeilstein-journals.org

¹³C NMR Spectroscopic Data for Skeletal Assignment

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.ukmiamioh.edu

For this compound, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak (M+). The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a fingerprint that can be used for structural elucidation and isomer comparison. nih.govsavemyexams.com

Electron Impact (EI) is a common ionization technique in mass spectrometry where high-energy electrons bombard the sample, leading to ionization and extensive fragmentation. miamioh.edu While the EI mass spectra of the 3α and 3β isomers of this compound have been reported to be nearly identical, subtle differences in the relative abundances of certain fragment ions may exist upon careful analysis. nih.gov

The fragmentation of the tropane ring system typically involves characteristic losses. Common fragmentation pathways for tropane esters include the loss of the ester group and cleavages within the bicyclic tropane core. The presence of the 4-fluorobenzoyl group will influence the fragmentation, leading to characteristic ions containing the fluorine atom.

Table 4: Potential Key Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 275 | Molecular Ion [C₁₆H₂₀FNO₂]⁺ |

| 154 | [Tropane-O]⁺ |

| 123 | [4-Fluorobenzoyl]⁺ |

| 96 | [Tropane ring fragment]⁺ |

| 82 | [Tropane ring fragment]⁺ |

Note: The fragmentation pattern is a complex mixture of ions, and the relative intensities are crucial for interpretation. nih.govmsu.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. This accuracy allows for the determination of the elemental formula of the analyte. In the analysis of this compound, HR-ESIMS is employed to confirm its molecular formula, C₁₅H₁₈FNO₂.

Research studies have reported the exact mass of the protonated molecule ([M+H]⁺). The experimentally observed mass-to-charge ratio (m/z) is typically compared against the theoretically calculated value to confirm the compound's identity with high confidence. For this compound, the protonated molecule has a calculated m/z of 264.1322. uantwerpen.be Experimental analyses have recorded this peak at an m/z of 264.1340. uantwerpen.be This close correlation between the measured and calculated exact mass confirms the elemental composition. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are often utilized for these precise measurements, offering both high resolution and mass accuracy. dea.govwiley.comnih.gov The lock spray mechanism is frequently used to ensure the reproducibility and accuracy of the mass measurements during analysis. wiley.com

Table 1: HR-ESIMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈FNO₂ | uantwerpen.be |

| Ion | [M+H]⁺ | uantwerpen.be |

| Calculated m/z | 264.1322 | uantwerpen.be |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers. Due to the structure of the tropane ring, the compound can exist as different stereoisomers, which may exhibit different properties and activities. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental in resolving these isomeric mixtures.

Gas Chromatography (GC) for Isomeric Resolution

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For this compound, GC has been proven effective in separating its diastereomers. Specifically, research has demonstrated that the 3β- and 3α-isomers of this compound are separable using GC. nih.gov

The analytical process involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. wiley.com The separation is based on the differential partitioning of the isomers between the stationary phase coated on the column and the mobile gas phase. While the isomers can be separated chromatographically, their electron-impact (EI) mass spectra are often nearly identical, necessitating chromatographic resolution before detection. nih.gov Forensic and chemical laboratories routinely use GC-MS for the characterization of such compounds. dea.govwiley.com

Table 2: Typical GC-MS Parameters for the Analysis of this compound Analogs

| Parameter | Description | Reference |

|---|---|---|

| Column | HP5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness | wiley.com |

| Injection Mode | Split (e.g., 1:10) | wiley.com |

| Injector Temp. | 250 °C | wiley.com |

| Carrier Gas | Helium | wiley.com |

| Oven Program | Initial 80°C, ramp 10°C/min to 310°C, hold for 10 min | wiley.com |

| MS Detector | Full scan mode (e.g., m/z 40–500) | wiley.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The this compound molecule is chiral and therefore exists as a pair of enantiomers. Separating these enantiomers is crucial as they can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers. csfarmacie.cz

This technique relies on the use of a Chiral Stationary Phase (CSP). csfarmacie.cz The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and broadly applied for separating a wide range of chiral compounds. chromatographyonline.com The resolution of racemic tropane compounds can be achieved by chromatography on such an optically active matrix. google.com The choice of mobile phase, typically a mixture of an alkane like hexane and an alcohol modifier, is optimized to achieve the best separation. csfarmacie.cz While specific application notes for this compound are not detailed, the principles of chiral HPLC make it the definitive technique for its enantiomeric resolution. csfarmacie.cznih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. d-nb.info This technique provides an unambiguous assignment of the spatial arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, X-ray crystallography can elucidate the absolute configuration (R/S) of its stereocenters.

The primary challenge of this method is the need to grow a high-quality single crystal of the compound, which can be difficult for small organic molecules. d-nb.info The analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. For determining the absolute configuration, the phenomenon of anomalous dispersion is used. mit.edu While modern instrumentation can sometimes determine the absolute structure of molecules containing only light atoms like oxygen, the presence of a heavier atom significantly strengthens the anomalous signal, leading to a more confident assignment. mit.edu In cases where the fluorine atom in this compound does not produce a sufficiently strong anomalous signal, a common strategy is to prepare a derivative containing a heavier atom, such as bromine or iodine (e.g., by synthesizing a 4-bromobenzoyl analog). nih.gov The analysis of such a heavy-atom derivative provides a robust and reliable determination of the absolute configuration. nih.govmdpi.com

Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Interactions

The selectivity of tropane analogues for DAT over SERT and NET can be "dialed in" through specific structural modifications. nih.gov For many 3β-phenyltropane compounds, the affinity for DAT is significantly higher than for SERT or NET. nih.gov For instance, certain tropane analogues have been developed to be highly selective for SERT or NET. nih.gov

Binding Affinity of Related Tropane Analogues at Monoamine Transporters

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

|---|---|---|---|

| Benztropine (B127874) | 12 | 2700 | 560 |

| Cocaine | 255 | 310 | 3800 |

| WIN 35,428 | 11.3 | 149 | 1620 |

| Indatraline | 1.7 | 0.42 | 5.8 |

Note: Data for illustrative purposes, sourced from various studies on tropane analogues. Specific values can vary between experiments. Data for this compound is not included due to lack of availability in cited sources.

Ion Channel Modulation Studies

In addition to interacting with monoamine transporters, some tropane derivatives are known to modulate the activity of ion channels. 3-(p-Fluorobenzoyloxy)tropane has been reported to act as a local anesthetic. wikipedia.org The mechanism for this effect is attributed to the blockade of voltage-gated sodium channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This activity is shared with cocaine, which also possesses local anesthetic properties through the same mechanism. google.com

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of this compound is the voltage-gated sodium channel. These channels are integral membrane proteins responsible for the initiation and propagation of action potentials in electrically excitable cells, such as neurons. google.commdpi.com The compound acts as a blocker of these sodium channels. This interaction prevents the influx of sodium ions into the nerve cell, a critical step for the depolarization of the cell membrane and the subsequent firing of an action potential. By inhibiting this process, the compound effectively prevents the transmission of nerve impulses, which is the basis for its local anesthetic effects. The interaction is reversible and concentration-dependent.

Anesthetic Mechanisms at the Molecular Level

The anesthetic effect of this compound is a direct consequence of its blockade of voltage-gated sodium channels in neuronal membranes. mdpi.com This mechanism is characteristic of local anesthetic agents. mdpi.com

The process can be understood through the following steps:

Diffusion and Binding: As a lipophilic molecule, this compound can penetrate the nerve sheath and diffuse across the neuronal cell membrane. mdpi.com Once in the intracellular space, it is believed to bind to a specific receptor site within the pore of the voltage-gated sodium channel. mdpi.com

Channel Inhibition: This binding stabilizes the sodium channel in an inactivated state, preventing it from opening in response to a nerve impulse. mdpi.com The influx of sodium ions that normally causes membrane depolarization is thereby inhibited.

Blockade of Nerve Conduction: By preventing depolarization, the compound raises the threshold for electrical excitability. This ultimately blocks the conduction of the action potential along the nerve fiber. When this occurs in sensory nerves, the transmission of pain signals to the central nervous system is halted, resulting in a local loss of sensation.

While it shares this general mechanism with other local anesthetics like cocaine, its distinct fluorinated structure contributes to its specific potency and interaction profile with the sodium channel.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Properties

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. wikipedia.org They are widely distributed throughout the central and peripheral nervous systems and are involved in a vast array of physiological functions. wikipedia.orgnih.gov There are five distinct subtypes, designated M1 through M5, each with unique signaling properties and tissue distribution. wikipedia.orgnih.gov

The tropane alkaloid structure, which forms the core of this compound, is a well-established scaffold for ligands that bind to muscarinic receptors. uantwerpen.be Classic anticholinergic drugs such as atropine (B194438) and scopolamine (B1681570) are tropane alkaloids that act as antagonists at these receptors. wikipedia.orguantwerpen.be Furthermore, research into other complex tropane analogues, such as 3α-[bis(4'-fluorophenyl)methoxy]tropane, has shown significant binding affinity for the M1 muscarinic receptor subtype, highlighting the potential for this chemical class to interact with mAChRs. nih.gov

Ligand Binding Profile and Subtype Selectivity

A ligand's binding profile is characterized by its affinity (typically measured as the inhibition constant, Ki) for a range of different receptors. Subtype selectivity refers to a ligand's ability to bind with significantly higher affinity to one receptor subtype over others. nih.gov This property is highly desirable in drug development to achieve targeted effects and minimize off-target side effects. For instance, antagonists like pirenzepine (B46924) and darifenacin (B195073) show preferential, though not exclusive, affinity for the M1 and M3 subtypes, respectively. nih.gov

Detailed binding studies specifically characterizing the affinity of this compound across the five muscarinic receptor subtypes (M1-M5) are not extensively detailed in the public literature. However, the known affinity of other tropane-based compounds for mAChRs suggests that this compound may also possess some degree of interaction. For example, the non-selective binding of a related benztropine analogue highlights the challenge in achieving selectivity. nih.gov Efforts to modify the N-substituent on the tropane ring of these analogues have been shown to dramatically alter selectivity, decreasing affinity at muscarinic receptors while retaining high affinity at other targets like the dopamine transporter. nih.gov This demonstrates that subtle structural changes to the tropane skeleton can significantly modulate the muscarinic receptor binding profile.

Table 1: General Properties of Muscarinic Acetylcholine Receptor Subtypes This table provides general information about mAChR subtypes to contextualize potential binding interactions.

| Subtype | Primary G-protein Coupling wikipedia.orgfrontiersin.org | General Function wikipedia.orgsigmaaldrich.com | Typical Location nih.govsigmaaldrich.com |

|---|---|---|---|

| M1 | Gq/11 | Slow neuronal excitation, memory, glandular secretion | Central Nervous System (CNS), exocrine glands |

| M2 | Gi/o | Cardiac inhibition, neuronal inhibition (autoreceptor) | Heart, CNS, smooth muscle |

| M3 | Gq/11 | Smooth muscle contraction, glandular secretion | Smooth muscle, glands, CNS |

| M4 | Gi/o | Neuronal inhibition | CNS (striatum) |

| M5 | Gq/11 | Unclear; likely CNS functions | CNS (limited distribution, e.g., substantia nigra) |

Table 2: Binding Affinities (Ki, nM) of Selected Tropane Analogues at DAT and M1 Receptors This table illustrates how structural modifications on a related tropane scaffold can influence selectivity between the Dopamine Transporter (DAT) and the M1 muscarinic receptor. Data is for 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues.

| Compound | DAT Ki (nM) nih.gov | M1 Ki (nM) nih.gov | Selectivity (M1/DAT) nih.gov |

|---|---|---|---|

| Analogue 5 (N-methyl) | 11.8 | 11.6 | ~1 |

| Analogue 6 (N-phenyl-n-butyl) | 8.51 | 576 | 68 |

| Analogue 10b (chiral N-substituent) | 29.5 | 4020 | 136 |

Structure Activity Relationship Sar Studies of 3 4 Fluorobenzoyl Tropane Analogues

Impact of Fluorine Substitution on Receptor/Transporter Affinity and Selectivity

The introduction of a fluorine atom into the benzoyl moiety of tropane (B1204802) analogues significantly affects their binding characteristics and metabolic properties.

Positional Isomerism of Fluorine (Ortho, Meta, Para)

The position of the fluorine atom on the phenyl ring—ortho, meta, or para—is a critical determinant of a compound's binding affinity and selectivity for DAT, SERT, and NET. Generally, para-substitution is favorable for high-affinity DAT binding. For instance, 3β-(4-fluorophenyl)tropane (β-CFT), a well-studied analogue, demonstrates high affinity for the DAT. wikipedia.orgchemeurope.compharmasynth.eu

Studies on halogenated 3α-benzoyloxytropanes showed that the position of the halogen influences activity. While para-substitution was often favorable, ortho-substitution sometimes led to higher antiplasmodial activity, indicating that the optimal position can vary depending on the biological target. uantwerpen.be In a series of 3'-substituted phenyltropanes, only the 3'-iodo-substituted compounds showed selectivity for SERT over DAT, highlighting the nuanced effects of both the type and position of the halogen. nih.govresearchgate.net

| Compound/Substitution | Transporter Target | Effect of Fluorine Position |

| 3-Benzoyltropane Analogues | DAT, SERT, NET | Para-fluoro substitution generally enhances DAT affinity. |

| Halogenated 3α-Benzoyloxytropanes | Antiplasmodial Target | Ortho-position showed favorable activity compared to para. uantwerpen.be |

| 3'-Substituted Phenyltropanes | SERT, DAT | 3'-Iodo substitution conferred SERT selectivity over DAT. nih.govresearchgate.net |

Influence of Fluorine on Metabolic Stability for Research Probes

Fluorine substitution, particularly the introduction of 18F, is a key strategy for developing radiolabeled probes for positron emission tomography (PET) imaging of the DAT. wikipedia.orgchemeurope.com The presence of fluorine can enhance metabolic stability by blocking sites susceptible to metabolism. acs.org For example, fluorinated analogues of tropanes have been developed as PET tracers with improved resistance to defluorination and metabolic degradation. nih.govnih.gov

Specifically, deuteration in conjunction with fluorination, as seen in [18F]FECNT-d4, has been shown to improve in vivo stability and reduce the formation of brain-penetrant radioactive metabolites, which is a significant advantage for quantitative PET studies. researchgate.netnih.gov Studies comparing fluoroethyl and fluoropropyl N-substituted nortropanes revealed that structural modifications significantly impact metabolic stability and kinetic properties in vivo. researchgate.net The stability of the C-F bond is crucial, as metabolic cleavage can lead to inaccurate imaging results. nih.gov

Modifications to the Tropane Core Structure

Alterations to the fundamental tropane ring system, including its stereochemistry and substitutions at various positions, profoundly influence the binding profile of these compounds.

Stereochemical Configuration at C3 (3α vs. 3β)

The stereochemistry at the C3 position of the tropane ring is a critical factor in determining the binding profile of its analogues. Compounds with a 3β-orientation, such as cocaine and WIN 35,428, typically exhibit a cocaine-like binding profile at the DAT. nih.gov In contrast, compounds with a 3α-stereochemistry tend to display an atypical, benztropine-like interaction with the transporter. nih.gov

For instance, changing the 3-substituent from the equatorial β-position to the axial α-position in benzoyltropane analogues leads to a shift from a cocaine-like to an atypical binding profile. nih.gov This highlights the importance of the spatial arrangement of the substituent at C3 for determining how the ligand interacts with the binding pocket of the transporter.

| Stereochemistry at C3 | Typical Binding Profile | Example Compounds |

| 3β | Cocaine-like | Cocaine, WIN 35,428 nih.gov |

| 3α | Atypical/Benztropine-like | 3α-Benzoyltropine nih.gov |

N-Substitution Effects on Binding Profiles

Modification of the nitrogen at the 8-position of the tropane ring significantly impacts binding affinity and selectivity. Replacing the N-methyl group with other alkyl or arylalkyl substituents can separate the affinity for the dopamine (B1211576) transporter from that of muscarinic receptors. nih.gov A variety of N-substituents, such as propyl, allyl, and butyl groups, have been explored, often resulting in high-affinity DAT ligands. nih.govnih.gov

| N-Substituent | Effect on Binding |

| N-Alkyl/Arylalkyl (e.g., n-butyl, allyl, benzyl) | Separates DAT affinity from muscarinic receptor affinity. nih.gov |

| N-Demethylation (Nortropane) | Can increase SERT and NET affinity. researchgate.net |

| N-Fluoropropyl | Can lead to PET tracers with rapid in vivo kinetics. researchgate.netnih.gov |

Substituents at C2 Position

Substituents at the C2 position of the tropane ring also play a crucial role in the structure-activity relationship. The presence and nature of a C2 substituent can differentiate the binding characteristics from those of cocaine. While a substituent at C2 is not always necessary for high DAT affinity in benztropine-like compounds, its presence in the β-configuration generally confers high affinity. nih.gov

For phenyltropane analogues, a variety of groups at the C2β position, including ketones, heterocycles, and alkyl groups, can be tolerated while retaining high potency for the DAT. acs.orgnih.gov Increased lipophilicity at the C2β-position has been linked to increased DAT binding affinity and dopamine uptake potency. nih.govresearchgate.net In some cases, C2-substituted analogues exhibit atypical behavioral effects despite stabilizing an outward-facing DAT conformation similar to cocaine. nih.gov The stereochemistry at C2 is also critical, with the 2β-isomers often showing significantly higher affinity than their 2α-counterparts. nih.gov

| C2-Substituent Feature | Impact on Binding/Activity |

| β-Configuration | Generally confers high DAT affinity. nih.gov |

| Increased Lipophilicity | Linked to increased DAT binding and uptake potency. nih.govresearchgate.net |

| Diarylmethoxy Groups | Can produce atypical behavioral effects. nih.gov |

| 2α-Configuration | Typically results in much lower DAT affinity. nih.gov |

Benzoyl Moiety Modifications

Modifications to the benzoyl moiety of 3-(substituted benzoyl)tropane analogues have been systematically investigated to determine their impact on DAT affinity.

The nature and position of substituents on the aromatic ring of the benzoyl group play a critical role in modulating the pharmacological activity of 3-(4-Fluorobenzoyl)tropane analogues. The presence and location of electron-donating or electron-withdrawing groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the DAT. libretexts.orgnih.gov

Research has shown that the introduction of a fluorine atom at the para-position (4-position) of the benzoyl ring, as in this compound, is a key structural feature. This substitution is known to enhance metabolic stability by reducing degradation by cytochrome P450 enzymes. In a series of 3α-(diphenylmethoxy)tropane analogues, a 4',4''-difluoro substitution resulted in improved binding affinity (Ki = 11.8 nM) compared to chloro or bromo analogues (Ki > 200 nM).

Further studies on 3α-[bis(4-fluorophenyl)methoxy]tropane analogues revealed that replacing the 4'-fluoro groups with 4'-chloro groups in certain series led to a slight reduction in DAT binding affinities. nih.gov For instance, the DAT binding affinity (Ki) for a compound with 4'-fluoro groups was 2.94 nM, which decreased to 12.6 nM when replaced with 4'-chloro groups. nih.gov This highlights the sensitivity of the DAT binding site to the specific halogen substituent on the phenyl rings.

| Compound Analogue | Substituent | DAT Binding Affinity (Ki, nM) |

|---|---|---|

| 3α-[bis(4-fluorophenyl)methoxy]tropane | 4',4''-difluoro | 11.8 |

| 3α-[bis(4-chlorophenyl)methoxy]tropane | 4',4''-dichloro | >200 |

| (S)-2-carboalkoxy-3α-[bis(4-fluorophenyl)methoxy]tropane analogue | 4'-F | 2.94 |

| (S)-2-carboalkoxy-3α-[bis(4-chlorophenyl)methoxy]tropane analogue | 4'-Cl | 12.6 |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of this compound analogues. kallipos.grnovapublishers.com These methods provide insights into the three-dimensional aspects of ligand-receptor interactions that are often difficult to obtain through experimental methods alone.

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govgalaxyproject.org For this compound analogues, docking studies have been instrumental in visualizing their binding poses within the DAT. nih.gov These simulations help in understanding how different substituents on the tropane or benzoyl moiety interact with specific amino acid residues in the binding pocket of the transporter. nih.gov

Docking studies have supported the hypothesis that atypical DAT inhibitors, a class that includes some this compound analogues, may adopt binding poses at the DAT that are different from that of cocaine. nih.gov This difference in binding conformation could be a key factor contributing to their unique behavioral profiles. nih.gov The process involves generating multiple possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.orgnih.gov CoMFA has been successfully applied to series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues to develop predictive models for their DAT binding affinities. nih.govresearchgate.net

In one study, a CoMFA model was generated that accurately predicted the binding affinities of a training set and a test set of compounds. nih.gov The resulting contour maps from the CoMFA provide a visual representation of the chemical environment of the DAT binding domain. nih.govmdpi.com These maps highlight regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential enhances binding. This information is invaluable for designing new analogues with improved potency and selectivity. nih.gov For instance, a statistically significant model (q(2) = 0.746) was developed to correlate the binding affinities of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues with their structural features. nih.gov

| Model Parameter | Value |

|---|---|

| Cross-validated correlation coefficient (q²) | 0.746 |

| Non-cross-validated correlation coefficient (r²) | 0.917 |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the binding pose over time. gsconlinepress.comresearchgate.netmdpi.com For this compound analogues, MD simulations have been used to investigate the hypothesis that atypical DAT inhibitors bind to a conformation of the transporter that is distinct from the cocaine-binding conformation. nih.gov

These simulations can reveal subtle differences in the binding modes and interactions that may not be apparent from static docking studies. peerj.com By simulating the movement of atoms over time, MD can help to validate docking poses and provide a more accurate estimation of binding free energies. gsconlinepress.com A molecular dynamics simulation study supported the idea that the distinct binding poses of atypical DAT inhibitors like certain this compound analogues may be responsible for their unique pharmacological profiles. nih.gov

Preclinical Research Applications and Mechanistic Studies

In Vitro Assays for Transporter Function Analysis

In vitro assays are crucial for elucidating the interaction of 3-(4-Fluorobenzoyl)tropane with monoamine transporters, providing insights into its potency and selectivity.

Dopamine (B1211576) Uptake Inhibition Assays

Research has shown that this compound and its analogs bind to the dopamine transporter (DAT). Although it demonstrates a lower efficacy than cocaine, the fluorination at the para position is noted to enhance its metabolic stability. Studies on related tropane (B1204802) derivatives, such as 3α-(Diphenylmethoxy)tropane analogs with 4',4"-difluoro-substitution, have shown significant DAT inhibition with a binding affinity (Ki) of 11.8 nM. The investigation of various tropane compounds in dopamine uptake assays, often conducted in rat striatal synaptosomes, helps to characterize their potency as DAT inhibitors. capes.gov.brnih.gov

Serotonin (B10506) and Norepinephrine (B1679862) Uptake Assays

The pharmacological profile of this compound extends to the serotonin (SERT) and norepinephrine (NET) transporters. Collaborative research efforts utilize in vitro transporter assays to evaluate its interactions with all three monoamine transporters (dopamine, norepinephrine, and serotonin). This comprehensive analysis is essential for understanding the compound's full spectrum of activity and its potential effects on various neurotransmitter systems. For instance, trazodone (B27368) and its analogs are known potent inhibitors of both serotonin and norepinephrine uptake. bioorg.org

Application as a Pharmacological Probe in Ex Vivo Tissue Preparations

Ex vivo studies using tissue preparations are instrumental in examining the binding characteristics of this compound in a more physiologically relevant context.

Use in Brain Membrane Preparations for Binding Studies

Brain membrane preparations, particularly from the rat striatum, are commonly used to investigate the binding of tropane derivatives to the dopamine transporter. capes.gov.brnih.gov These studies often involve measuring the displacement of a radiolabeled ligand, such as [3H]WIN 35,428, by the compound of interest. capes.gov.brnih.gov Such binding assays performed on crude synaptosomal preparations from rat forebrain allow for the determination of the compound's affinity for the dopamine transporter. google.com The insights gained from these ex vivo binding studies are critical for characterizing the pharmacological properties of novel tropane analogs.

Radioligand Development for Imaging Research

The development of radiolabeled versions of this compound and its analogs is a significant area of research, enabling non-invasive imaging of monoamine transporters in the living brain using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). neurosci.cnnih.govnih.gov

Carbon-11 and Fluorine-18 Labeling for PET/SPECT Research

The radionuclides Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are the most commonly used isotopes for labeling PET tracers due to their suitable half-lives and the fact that carbon and fluorine are common elements in drug molecules. mdpi.com The development of PET tracers often involves labeling with ¹¹C, which has a short half-life of 20.4 minutes, or ¹⁸F, which has a longer half-life of 109.8 minutes, making it more practical for many applications. neurosci.cnnih.govmdpi.com

PET imaging studies have been conducted with ¹⁸F-labeled tropane analogs, which have shown high affinity and selectivity for the dopamine transporter. nih.govresearchgate.net These radiotracers accumulate in brain regions with high DAT density, such as the basal ganglia. nih.govresearchgate.net The development of such radioligands is crucial for studying the role of the dopamine transporter in various neurological and psychiatric disorders. nih.gov While the direct radiolabeling of this compound itself has been investigated, it has not been widely adopted for this purpose. wikipedia.org However, the broader class of fluorinated tropane derivatives remains a key focus in the development of new imaging agents for monoamine transporters. nih.gov

Interactive Data Table: Properties of Tropane Derivatives in Preclinical Research

| Compound/Analog | Research Application | Key Findings | Citations |

|---|---|---|---|

| This compound | Dopamine, Serotonin, and Norepinephrine Uptake Inhibition | Binds to DAT with lower efficacy than cocaine; para-fluoro group enhances metabolic stability. | |

| 3α-(Diphenylmethoxy)tropane (4',4"-difluoro-substituted) | Dopamine Uptake Inhibition | Exhibits DAT inhibition with Ki = 11.8 nM. | |

| [3H]WIN 35,428 | Radioligand for Binding Studies | Used in rat striatal synaptosomes to measure inhibitor binding to DAT. | capes.gov.brnih.gov |

| ¹⁸F-labeled tropane analogs | PET Imaging of DAT | High affinity and selectivity for DAT; accumulate in the basal ganglia. | nih.govresearchgate.net |

Application in Investigating Neurotransmitter System Dynamics in Research Models

The study of neurotransmitter systems, particularly the monoamine transporters, is crucial for understanding the pathophysiology of numerous neuropsychiatric disorders. nih.gov Synthetic tropane derivatives, including those structurally related to this compound, serve as indispensable tools in preclinical research to probe the dynamics of these systems. Their primary application lies in their ability to bind with varying degrees of affinity and selectivity to the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). nih.govnih.gov This allows researchers to map the distribution, density, and function of these transporters in the central nervous system.

A significant application of these compounds is in the development of radioligands for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com By labeling a tropane derivative with a positron-emitting radionuclide, such as fluorine-18, researchers can visualize and quantify monoamine transporters in living animal models. nih.govnih.gov For instance, PET studies in rhesus monkeys and baboons using various 18F-labeled 3β-phenyl tropane derivatives have demonstrated the ability of these tracers to measure DAT density in specific brain regions, such as the basal ganglia and striatum. nih.govnih.gov These studies are critical for investigating the role of dopaminergic dysfunction in conditions like Parkinson's disease and drug abuse. nih.gov

The utility of a specific tropane derivative in research is largely determined by its binding characteristics. Structure-activity relationship (SAR) studies are conducted to identify compounds with optimal properties for specific research questions. nih.gov Key parameters evaluated are the binding affinity (Ki) and the concentration required to inhibit 50% of transporter activity (IC50). High affinity for the target transporter and high selectivity over other transporters are often desired traits. For example, the introduction of a fluorine atom, as in this compound, is a common strategy intended to modulate metabolic stability and binding affinity. nih.gov

In vitro binding assays using tissue homogenates from research models (e.g., rat caudate putamen) or cell lines expressing specific transporters are fundamental to characterizing these compounds. These studies provide precise data on a compound's potency and selectivity, guiding its selection for more complex in vivo experiments.

Research Findings on Related Tropane Derivatives

Detailed preclinical studies on various fluorinated and non-fluorinated tropane analogues have provided valuable insights into monoamine transporter dynamics. While extensive data specifically for this compound is limited in the reviewed literature, the findings for its analogues illustrate the research applications of this chemical class.

For example, a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues were found to be potent and selective inhibitors of the dopamine transporter. These compounds were evaluated for their ability to displace [3H]WIN 35,428 from the DAT in rat caudate putamen tissue. Similarly, another study synthesized novel N-fluoropyridyl-containing tropane derivatives and determined their binding affinities for DAT, SERT, and NET, identifying a compound with high DAT affinity and selectivity.

The data below, gathered from competitive binding assays, highlights how structural modifications on the tropane scaffold influence interactions with monoamine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Tropane Derivatives for Monoamine Transporters

| Compound | DAT (K_i nM) | SERT (K_i nM) | NET (K_i nM) | DAT/SERT Selectivity Ratio | Source |

| N-(4"-phenyl-n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]tropane | 8.5 | >1000 | >1000 | >117 | |

| N-benzyl-3α-[bis(4'-fluorophenyl)methoxy]tropane | 10 | 1260 | 970 | 126 | |

| N-allyl-3α-[bis(4'-fluorophenyl)methoxy]tropane | 15 | 870 | 1340 | 58 | |

| Compound 6d (N-fluoropyridyl derivative) | 4.1 | 20.5 | 65.4 | 5 | |

| Compound 6b (2β-amino tropane derivative) | <10 | - | - | - | nih.gov |

| (S)-26 (fluoroisopropyl derivative) | 0.67 | 85 | - | 127 | nih.gov |

| (R)-26 (fluoroisopropyl derivative) | 3.2 | 65 | - | 20 | nih.gov |

A higher DAT/SERT Selectivity Ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. Data presented is derived from preclinical studies in rodent models or cell lines.

These studies demonstrate that by systematically modifying the tropane structure, researchers can develop highly selective pharmacological tools. These tools are then applied in animal models to investigate the acute and chronic effects of altered neurotransmitter signaling, providing a mechanistic basis for understanding brain function and disease. nih.govnih.gov

Theoretical Implications and Future Directions in Chemical Research

Advancements in Tropane (B1204802) Chemistry and Synthesis

The development of synthetic routes to 3-(4-Fluorobenzoyl)tropane and related molecules represents a notable advancement in tropane chemistry. Tropane alkaloids are a class of bicyclic amines that have long been of interest due to their presence in medicinally important plants and their diverse pharmacological activities. bris.ac.uknih.gov The synthesis of artificial derivatives like this compound allows for precise structural modifications that are not accessible through natural sources.

Key synthetic strategies typically involve the esterification of a tropane alcohol, such as tropine (B42219) or pseudotropine, with an activated form of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride. uantwerpen.be Researchers have refined these methods to control the stereochemistry at the 3-position of the tropane ring, which is crucial for biological activity. The choice of starting material (tropine for the 3α-isomer or pseudotropine for the 3β-isomer), reaction conditions, and purification techniques like column chromatography are critical for isolating the desired stereoisomer with high purity. uantwerpen.be For instance, the synthesis of 3α-(4'-fluorobenzoyloxy)tropane can be achieved via the acylation of 8-methyl-8-aza-bicyclo[3.2.1]octan-3α-ol (α-tropine) using 4-fluorobenzoyl chloride, with dimethylaminopyridine (DMAP) as a catalyst, yielding the final product. uantwerpen.be

These synthetic advancements have not only made specific compounds like this compound more accessible for research but have also expanded the toolkit available for creating a wide array of tropane-based molecules with tailored properties. This has facilitated systematic structure-activity relationship (SAR) studies, which are essential for modern drug discovery and chemical biology. uantwerpen.be

Table 1: Synthesis Parameters for this compound Isomers

| Parameter | 3α-(4'-fluorobenzoyloxy)tropane | 3β-(4-fluorobenzoyloxy)tropane |

|---|---|---|

| Starting Alcohol | α-Tropine | Tropine (to yield 3β-isomer) |

| Acylating Agent | 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl chloride |

| Catalyst/Base | Dimethylaminopyridine (DMAP) | Triethylamine (B128534) (NEt₃), DMAP |

| Solvent | Not specified in source uantwerpen.be | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Reaction Time | 2 hours | 2 hours |

| Yield | 79% | 79% |

| Purification | Not specified in source uantwerpen.be | Column chromatography |

This table is based on data from references uantwerpen.be.

Design Principles for Novel Selective Molecular Probes

The structure of this compound has provided key insights into the design principles for novel and selective molecular probes targeting neurotransmitter transporters. SAR studies on this and related compounds have elucidated the role of specific structural features in determining binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

The key design principles derived from this class of compounds include:

The Tropane Scaffold : The rigid bicyclic tropane ring system serves as a crucial framework that correctly orients the substituent groups for interaction with the binding sites on the transporters. acs.org

The 3-Position Substituent : The nature of the ester group at the 3-position is a primary determinant of binding affinity. The benzoyloxy group itself is a key feature, and modifications to the phenyl ring can fine-tune the electronic and steric properties.

Fluorine Substitution : The introduction of a fluorine atom at the para-position of the benzoyl ring is a critical modification. This electron-withdrawing group can enhance binding affinity, potentially by stabilizing dipole interactions within the transporter's binding pocket. Fluorination can also improve metabolic stability, a desirable characteristic for research probes and potential therapeutic agents.

Stereochemistry : The stereochemical configuration at the C-3 position (α vs. β) is paramount. For many tropane-based transporter ligands, the 3β-configuration is preferred for high-affinity binding, similar to cocaine. researchgate.net

N-Substituents : Modifications to the nitrogen atom of the tropane ring can dramatically alter selectivity. For example, in a series of 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, replacing the N-methyl group with larger substituents, such as a phenyl-n-butyl group, significantly increased selectivity for DAT over muscarinic receptors. nih.gov

These principles guide the rational design of new molecules. By systematically altering these structural elements, chemists can develop highly selective probes to study the function of individual neurotransmitter transporters with minimal off-target effects.

Table 2: Binding Affinities (Ki, nM) of Selected Tropane Derivatives

| Compound | DAT | SERT | NET | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

|---|---|---|---|---|---|

| Cocaine | 120 | 240 | 470 | 2.0 | 3.9 |

| WIN 35,428 (CFT) | 10 | 1570 | 310 | 157 | 31 |

| 3α-[bis(4'-fluorophenyl)methoxy]tropane (AHN-1055) | 11.8 | 3040 | 1140 | 257.6 | 96.6 |

| N-(phenyl-n-butyl) derivative of AHN-1055 | 8.51 | 1810 | 1160 | 212.7 | 136.3 |

This table synthesizes data from multiple sources to illustrate the principles of selectivity.

Potential for Development of Advanced Research Tools

The favorable chemical and pharmacological properties of this compound make it and its derivatives promising candidates for the development of advanced research tools. The primary application lies in their potential use as radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as for in vitro receptor binding assays. wikipedia.org

For a compound to be a successful imaging agent for neurotransmitter transporters, it must possess several key attributes:

High binding affinity and selectivity for the target.

The ability to cross the blood-brain barrier.

Appropriate pharmacokinetics for imaging (i.e., rapid uptake and washout from non-target tissues).

Metabolic stability.

The introduction of a fluorine atom is particularly advantageous for PET imaging, as the radioactive isotope Fluorine-18 ([¹⁸F]) is a widely used positron emitter with a convenient half-life. Analogues of this compound could be synthesized with [¹⁸F] to create PET radiotracers for mapping the density and occupancy of DAT, SERT, or NET in the living brain. Such tools are invaluable for studying the neurobiology of psychiatric and neurological disorders and for assessing the efficacy of new drugs. Indeed, other fluorinated tropane analogues, such as [¹⁸F]altanserin, are already used as highly selective radioligands in PET studies. meduniwien.ac.at

Furthermore, tritiated versions of high-affinity tropane ligands, such as [³H]WIN 35,428, are standard tools for in vitro autoradiography and membrane binding assays, which are used to quantify transporter density in post-mortem tissue and to screen new compounds for their binding affinity. nih.gov The development of new fluorinated tropanes with optimized properties could provide an expanded portfolio of such indispensable research tools.

Q & A

Q. What are the optimal synthetic routes for 3-(4-fluorobenzoyl)tropane, and how can isomer purity be ensured?

The synthesis of this compound typically involves coupling 4-fluorobenzoic acid derivatives with tropane precursors. Key steps include:

- Acylation : Reacting tropane with 4-fluorobenzoyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .

- Isomer separation : Chromatographic techniques (e.g., HPLC with chiral columns) are critical for resolving 3α- and 3β-isomers, which exhibit distinct pharmacological profiles .

- Characterization : Confirm structural integrity via H/C NMR (e.g., tropane ring protons at δ 1.5–3.0 ppm) and GC-MS for purity assessment (>98%) .

Q. How can structural elucidation of this compound derivatives be methodically performed?

Combine spectroscopic and computational methods:

- NMR analysis : Assign tropane ring protons (e.g., N-methyl group at δ 2.2–2.5 ppm) and fluorobenzoyl aromatic protons (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolve stereochemistry for isomers, as seen in fluorotropacocaine studies .

- Mass spectrometry : Use high-resolution MS to confirm molecular ions (e.g., [M+H] at m/z 278.1 for 3β-(4-fluorobenzoyloxy)tropane) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Receptor binding assays : Radioligand competition studies (e.g., H-WIN 35,428 for dopamine/norepinephrine transporters) to measure IC values .

- Cell-based models : Use neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity or neurotransmitter uptake inhibition .

- Metabolic stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, tropane substitution) influence the dopamine transporter binding affinity of this compound analogs?

- Substituent effects : The 4-fluoro group enhances lipophilicity (logP ~2.5) and binding affinity compared to non-halogenated analogs. Para-substitution optimizes steric alignment with transporter pockets .

- Tropane configuration : 3β-isomers show higher DAT affinity (e.g., Ki = 12 nM) than 3α-isomers (Ki = 220 nM) due to better spatial complementarity .

- Comparative SAR : Replace fluorine with Cl or Br to study halogen-specific effects on binding kinetics .

Q. How can computational modeling guide the design of this compound derivatives with improved selectivity?

- Docking studies : Use crystal structures of DAT (PDB: 4XP4) to predict binding poses. The fluorobenzoyl group forms π-π interactions with Phe325 in DAT .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

- QSAR models : Corrogate electronic (Hammett σ) and steric (molar refractivity) descriptors with in vitro activity data .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound analogs?

- Standardize assays : Use uniform conditions (e.g., 25°C, pH 7.4, 0.1% BSA) to minimize variability .

- Control isomer purity : Validate isomer ratios via chiral HPLC before testing, as impurities skew IC values .

- Cross-validate methods : Compare radioligand data with electrophysiology (e.g., patch-clamp for transporter inhibition kinetics) .

Q. How can metabolic pathways of this compound be characterized to inform preclinical development?

- Metabolite profiling : Incubate with hepatocytes and identify phase I/II metabolites via LC-HRMS (e.g., hydroxylation at tropane C6 or defluorination) .

- Enzyme inhibition : Test CYP3A4/2D6 interactions using fluorogenic substrates to assess drug-drug interaction risks .

- Pharmacokinetic modeling : Fit plasma concentration-time data to two-compartment models to estimate t and Vd .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.